molecular formula C13H9FN4S B11061994 5-(3-fluorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

5-(3-fluorophenyl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11061994
M. Wt: 272.30 g/mol
InChI Key: JFVJCIOLAWCENM-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the formation of the triazole ring through cyclization reactions. One common method is the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization with 3-pyridinecarboxaldehyde under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(3-Fluorophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its targets, while the pyridyl group can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 5-(3-Bromophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 5-(3-Methylphenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Uniqueness

The presence of the fluorine atom in 5-(3-fluorophenyl)-4-(3-pyridyl)-4H-1,2,4-triazol-3-ylhydrosulfide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents on the phenyl ring. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C13H9FN4S

Molecular Weight

272.30 g/mol

IUPAC Name

3-(3-fluorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9FN4S/c14-10-4-1-3-9(7-10)12-16-17-13(19)18(12)11-5-2-6-15-8-11/h1-8H,(H,17,19)

InChI Key

JFVJCIOLAWCENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=S)N2C3=CN=CC=C3

Origin of Product

United States

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